molecular formula C17H24N4O5 B3089744 tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate CAS No. 1197888-17-7

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate

Cat. No. B3089744
M. Wt: 364.4
InChI Key: CFJYDRZMVDTMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Yang et al. (2021) synthesized tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, confirming its structure through spectroscopy and X-ray diffraction. They also conducted density functional theory (DFT) calculations, providing insights into the stability and molecular conformations of such compounds (Yang et al., 2021).
    • Liu Ya-hu (2010) reported the synthesis of a similar compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting its importance as an intermediate for benzimidazole compounds (Liu Ya-hu, 2010).
  • Applications in Drug Synthesis and Biological Evaluation :

    • Moskalenko and Boev (2014) detailed the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are considered promising synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
    • Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity. This highlights the potential of such compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).
  • Anion Receptors and Molecular Scaffolds :

    • Lhoták et al. (2006) discussed the use of ureido-thiacalix[4]arenes, derived from tert-butylthiacalix[4]arene-tetrasulfone, as anion receptors. This application demonstrates the adaptability of tert-butyl-based compounds in creating complex molecular structures with specific functions (Lhoták et al., 2006).

properties

IUPAC Name

tert-butyl 4-[(2-nitrophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-12(9-11-20)18-15(22)19-13-6-4-5-7-14(13)21(24)25/h4-7,12H,8-11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYDRZMVDTMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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